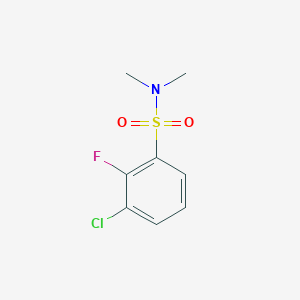

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKYGHYRLWXCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The core synthetic strategy for preparing 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide involves the reaction of a substituted aniline (3-chloro-2-fluoroaniline) with a sulfonating agent, typically a sulfonyl chloride derivative such as methanesulfonyl chloride. The reaction is conducted in the presence of catalysts and solvents under elevated temperatures to facilitate sulfonamide bond formation.

Reaction Conditions and Catalysts

Sulfonating Agent: Methanesulfonyl chloride is commonly used as the sulfonating agent, providing the sulfonyl group necessary for sulfonamide formation.

Catalysts: Catalytic amounts of N,N-dimethylformamide (DMF) or other amides (e.g., N-methylpyrrolidone (NMP), dimethylacetamide (DMAC)) are employed to promote the reaction efficiently.

Solvents: Aromatic solvents such as toluene, xylene, or diethylbenzene are preferred. Toluene is particularly favored due to its ability to dissolve reactants and withstand reaction temperatures.

Temperature: The reaction temperature typically ranges from 120°C to 160°C, with optimal results often observed between 125°C and 150°C.

Reaction Time: The sulfonation reaction proceeds over 3 to 7 hours, with 4 to 7 hours being preferred to ensure complete conversion.

Detailed Preparation Protocol

A representative preparation method, adapted from patent literature, is as follows:

| Step | Description | Conditions / Parameters |

|---|---|---|

| 1 | Charge Reactants | 1 mol equivalent of 3-chloro-2-fluoroaniline and 1.5 to 4 mol equivalents of methanesulfonyl chloride are combined. |

| 2 | Add Catalyst and Solvent | Add catalytic amount of DMF (0.001 to 0.05 mol equivalents relative to aniline) and toluene as solvent. |

| 3 | Heat Reaction Mixture | Heat the mixture gradually to 125-150°C under nitrogen atmosphere. |

| 4 | Maintain Reaction | Stir and maintain temperature for 4 to 7 hours, monitoring conversion via gas chromatography (GC). |

| 5 | Cooling and Workup | Cool reaction mixture to ~20°C, then perform aqueous workup with water at 80-83°C to separate organic and aqueous layers. |

| 6 | Isolation | Separate organic layer, dry, and purify the sulfonamide product. |

During the reaction, hydrogen chloride gas is evolved and vented off safely. The process avoids the use of acid acceptors and minimizes by-product formation, such as bis(methanesulfonylamino) derivatives.

Reaction Mechanism Insights

The catalytic role of DMF or similar amides is believed to facilitate the sulfonylation by activating the sulfonyl chloride and stabilizing the transition state. The presence of a high boiling tertiary amine or amide catalyst enhances the nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, promoting efficient sulfonamide bond formation.

Alternative Methods and Fluorination

For related sulfamoyl fluoride compounds, fluorination of N,N-branched sulfamoyl non-fluorohalide precursors using bismuth trifluoride has been reported. This non-aqueous process yields high purity N,N-dimethyl sulfamoyl fluoride derivatives, which may be relevant for fluorinated sulfonamide analogues.

Summary Table of Preparation Parameters

| Parameter | Range / Preferred Value | Notes |

|---|---|---|

| Aniline to Sulfonating Agent Molar Ratio | 1 : 1.5 to 1 : 4 | Ensures complete sulfonation |

| Catalyst (DMF) Molar Ratio to Aniline | 0.001 to 0.05 | Catalytic amount |

| Solvent | Toluene, Xylene, Diethylbenzene | Toluene preferred |

| Temperature | 120°C to 160°C (125-150°C preferred) | Controlled heating rate (~10°C/hr) |

| Reaction Time | 3 to 7 hours (4-7 hours preferred) | Monitored by GC for conversion |

| Atmosphere | Nitrogen | Prevents oxidation |

| Workup Temperature | 80-83°C | For aqueous extraction |

Research Findings and Observations

High conversion rates (>99%) of starting aniline to sulfonamide product are achieved under optimized conditions.

Use of DMF as a catalyst significantly improves reaction efficiency and selectivity.

Avoidance of acid acceptors reduces side reactions and simplifies purification.

Controlled temperature ramping and venting of HCl gas are critical for safety and product quality.

The reaction is scalable and suitable for industrial production with high purity yields.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonamide derivatives .

Scientific Research Applications

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The presence of chlorine and fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide with analogous sulfonamides and benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

Key Observations :

- Halogen Effects: The dual Cl/F substitution in the target compound balances lipophilicity and electronic effects, contrasting with mono-halogenated analogs like 3-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide, where the chloromethyl group increases reactivity but reduces stability.

- N-Substituents : The N,N-dimethyl group in the target compound reduces hydrogen-bonding capacity compared to compounds with bulkier substituents (e.g., N-(3-furanylmethyl)-N-(thienylmethyl) derivatives), which exhibit higher steric hindrance and altered pharmacokinetics.

Physicochemical Properties

Key Observations :

- The target compound’s low water solubility aligns with its lipophilic N,N-dimethyl group, whereas hydrophilic derivatives like 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride show improved aqueous solubility due to ionizable groups.

- Crystallographic data for analogs (e.g., N-(2-chlorophenyl) derivatives) suggest that halogen positioning influences packing efficiency and melting points.

Biological Activity

3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and modifications in their structure can lead to enhanced efficacy against various biological targets. This article delves into the biological activity of this compound, focusing on its antibacterial, cytotoxic, and apoptotic effects, supported by relevant data and case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Chemical Formula : C₈H₈ClFNO₂S

- Molecular Weight : 227.67 g/mol

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.

- Mechanism of Action : The compound inhibits bacterial growth by interfering with the synthesis of folic acid, which is crucial for bacterial DNA synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on human cancer cell lines.

- Cell Lines Tested :

- Human breast cancer (MCF-7)

- Human lung cancer (A549)

| Cell Line | IC₅₀ (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 | 5.4 | 85% |

| A549 | 7.2 | 78% |

The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.

Apoptotic Effects

Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Key Findings :

- Increased expression of pro-apoptotic proteins (e.g., Bax).

- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).

This suggests that the compound may serve as a potential therapeutic agent in cancer treatment by promoting programmed cell death.

Case Studies

-

Study on Antibacterial Efficacy :

A study published in Nature evaluated various sulfonamide derivatives, including this compound, highlighting its superior activity against resistant bacterial strains compared to traditional antibiotics . -

Cytotoxicity Assessment :

Research conducted on human cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis, supporting its potential as an anticancer agent . -

In Vivo Studies :

Preliminary in vivo studies demonstrated that administration of this compound in mice models resulted in a notable reduction in tumor size, indicating its efficacy in a physiological environment .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. Begin with 3-chloro-2-fluorobenzenesulfonyl chloride reacting with dimethylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction is conducted under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Purification involves column chromatography or recrystallization to isolate the sulfonamide .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm substitution patterns (e.g., chloro, fluoro, dimethylamino groups) and assess purity.

- X-ray Crystallography : Determine crystal packing and molecular geometry (e.g., bond angles, torsion angles). Monoclinic systems (space group ) are common for sulfonamides .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How does the chloro-fluoro substitution influence its reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the benzene ring toward NAS. Fluorine’s strong inductive effect directs electrophiles to the para position relative to itself, while chlorine’s bulk may sterically hinder certain reactions. Experimental validation via kinetic studies (e.g., competition reactions with aniline derivatives) is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare optimized geometries (e.g., bond lengths, angles) with X-ray data to identify discrepancies.

- Solvent Effects : Simulate NMR chemical shifts using implicit solvent models (e.g., PCM) to account for solvent-induced shifts.

- Dynamic Effects : Use molecular dynamics (MD) to assess conformational flexibility in solution vs. rigid crystal environments .

Q. How can this compound be evaluated for antimicrobial or anticancer activity?

- Methodological Answer :

- In Vitro Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) via broth microdilution (MIC determination).

- Cell-Based Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., carbonic anhydrase IX) to identify molecular targets. Fluorinated sulfonamides often exhibit enhanced binding due to fluorine’s electronegativity .

Q. What computational approaches predict its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2).

- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for chloro/fluoro) with bioactivity data.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification .

Data Contradiction Analysis

Q. How to address conflicting reports on thermal stability or degradation products?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.

- HPLC-MS : Identify degradation products (e.g., desulfonation or dehalogenation byproducts).

- Kinetic Studies : Compare activation energies () under varying pH/temperature conditions .

Methodological Tables

Table 1 : Key Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Sulfonyl Chloride Source | 3-Chloro-2-fluorobenzenesulfonyl chloride | |

| Solvent | Dichloromethane | |

| Base | Triethylamine (1.2 equiv) | |

| Reaction Time | 4–6 hours at 25°C |

Table 2 : Common Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| NMR | δ 2.8–3.1 ppm (N,N-dimethyl) | |

| X-ray Crystallography | Monoclinic (), Å | |

| ESI-MS | [M+H] at 276.5 m/z |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.